molecular formula C28H28N4O3S2 B12151015 N'-[(Z)-(4-ethoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

N'-[(Z)-(4-ethoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B12151015
M. Wt: 532.7 g/mol
InChI Key: LWVULMHVBMIJPB-MWLSYYOVSA-N
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Description

(E)-N’-(4-ethoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is a complex organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzylidene group, a thieno[2,3-d]pyrimidine core, and an acetohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-ethoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide typically involves multiple steps:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as thiourea and a β-keto ester.

    Introduction of the p-tolyl group: This step may involve a Friedel-Crafts alkylation reaction.

    Formation of the acetohydrazide moiety: This can be done by reacting the intermediate with hydrazine hydrate.

    Condensation with 4-ethoxybenzaldehyde: The final step involves the condensation of the intermediate with 4-ethoxybenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-ethoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene or thieno[2,3-d]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced hydrazide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(4-ethoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound can be investigated for its potential therapeutic applications, including drug development for various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of (E)-N’-(4-ethoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N’-benzylideneacetohydrazide: A simpler analog with similar structural features.

    Thieno[2,3-d]pyrimidine derivatives: Compounds with the same core structure but different substituents.

    Hydrazide derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

(E)-N’-(4-ethoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is unique due to its combination of structural features, which contribute to its distinct chemical and biological properties. The presence of the thieno[2,3-d]pyrimidine core, the p-tolyl group, and the acetohydrazide moiety make it a versatile compound for various applications.

Properties

Molecular Formula

C28H28N4O3S2

Molecular Weight

532.7 g/mol

IUPAC Name

N-[(Z)-(4-ethoxyphenyl)methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H28N4O3S2/c1-3-35-21-14-10-19(11-15-21)16-29-31-24(33)17-36-28-30-26-25(22-6-4-5-7-23(22)37-26)27(34)32(28)20-12-8-18(2)9-13-20/h8-16H,3-7,17H2,1-2H3,(H,31,33)/b29-16-

InChI Key

LWVULMHVBMIJPB-MWLSYYOVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N\NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)C

Origin of Product

United States

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